MS41 vs. PFI-6 (Parent Inhibitor): Degradation Potency in MV4;11 Leukemia Cells
MS41 achieves a half-maximal degradation concentration (DC50) of 3.50 nM in MV4;11 cells [1], whereas its parental ENL inhibitor PFI-6 does not induce ENL degradation at concentrations up to 10 µM [2]. This demonstrates that MS41's PROTAC mechanism enables potent protein elimination that is unattainable with an occupancy-based inhibitor alone.
| Evidence Dimension | ENL protein degradation (DC50 / degradation induction) |
|---|---|
| Target Compound Data | DC50 = 3.50 nM |
| Comparator Or Baseline | PFI-6: No ENL degradation at 10 µM |
| Quantified Difference | >2,857-fold difference (minimum estimate) based on no degradation observed at 10 µM |
| Conditions | MV4;11 cells, Western blot analysis, 6 h treatment |
Why This Matters
This quantifies the fundamental functional difference between target inhibition and target degradation, a critical consideration for experimental design and therapeutic hypothesis testing.
- [1] Xue Z, Qin L, Xuan H, et al. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression. Sci Adv. 2024;10(35):eado1432. Fig. 1F. View Source
- [2] Xue Z, Qin L, Xuan H, et al. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression. Sci Adv. 2024;10(35):eado1432. Fig. 1D and S2B. View Source
